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molecular formula C8H8F3N3O B8439816 2-(2,2,2-Trifluoro-ethoxy)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

2-(2,2,2-Trifluoro-ethoxy)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Cat. No. B8439816
M. Wt: 219.16 g/mol
InChI Key: VQAAPZYXOKAPRQ-UHFFFAOYSA-N
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Patent
US07906649B2

Procedure details

To a solution of the tert-butyl 2-(methylsulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (300 mg) in dry acetonitrile (20 mL), 2,2,2-trifluoroethanol (1.8 mL) and cesium carbonate (815 mg) were added. The resulting mixture was stirred at room temperature for 1 h. The precipitate was removed by filtration. The solution was evaporated, and the resulting residue was purified on a Biotage Horizon® system (silica, gradient 35-65% ethyl acetate in hexanes). After concentration, tert-butyl 2-(2,2,2-trifluoroethoxy)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate was treated with HCl (4M in methanol) for 1 h. The residue was passed through an ion exchange resin (Strata-X-C™) and eluted with methanol containing 10% ammonium hydroxide to yield 2-(2,2,2-trifluoroethoxy)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as the title compound. LC/MS 220.0 (M+1).
Name
cesium carbonate
Quantity
815 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS([C:5]1[N:6]=[CH:7][C:8]2[CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][C:9]=2[N:10]=1)(=O)=O.C(=O)([O-])[O-].[Cs+].[Cs+].[F:27][C:28]([F:32])([F:31])[CH2:29][OH:30]>C(#N)C>[F:27][C:28]([F:32])([F:31])[CH2:29][O:30][C:5]1[N:6]=[CH:7][C:8]2[CH2:13][NH:12][CH2:11][C:9]=2[N:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CS(=O)(=O)C=1N=CC2=C(N1)CN(C2)C(=O)OC(C)(C)C
Name
cesium carbonate
Quantity
815 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.8 mL
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified on a Biotage Horizon® system (silica, gradient 35-65% ethyl acetate in hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, tert-butyl 2-(2,2,2-trifluoroethoxy)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
ADDITION
Type
ADDITION
Details
was treated with HCl (4M in methanol) for 1 h
Duration
1 h
WASH
Type
WASH
Details
eluted with methanol containing 10% ammonium hydroxide

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(COC=1N=CC2=C(N1)CNC2)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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